molecular formula C9H8ClF2NO2 B1407416 2-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid CAS No. 1706431-62-0

2-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid

Cat. No. B1407416
M. Wt: 235.61 g/mol
InChI Key: DAAWRQXSPDLJGK-UHFFFAOYSA-N
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Description

“2-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid” is a chemical compound with the IUPAC name (2S)-2-amino-3-(3,5-difluorophenyl)propanoic acid . It has a molecular weight of 201.17 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9F2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1 . This indicates that the compound has a chiral center at the 2-position of the propanoic acid moiety, and it exists as an S-enantiomer .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be kept in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Fluorescence Derivatization in Biological Assays

One application of similar amino acid derivatives is in fluorescence derivatization. A study demonstrated that certain amino acids, when coupled with specific reagents, exhibit strong fluorescence, which is beneficial in biological assays. This approach can be adapted for 2-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid to enhance its visibility and tracking in biological environments (Frade et al., 2007).

Polymorphism in Pharmaceutical Compounds

Another research area involves studying the polymorphic forms of related compounds. Spectroscopic and diffractometric techniques are used to characterize these forms, which is crucial for understanding the physical and chemical properties of pharmaceutical compounds, including those related to 2-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid (Vogt et al., 2013).

Synthesis and Structure-Activity Relationships

The compound's synthesis and its analogs have been explored for their structure-activity relationships. For example, studies on similar compounds have led to the development of new antibacterial agents, showcasing the potential of 2-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid in creating effective antibacterial solutions (Chu et al., 1986).

Antimicrobial Applications

Research has also been conducted on derivatives of similar compounds for antimicrobial applications. These studies involve the synthesis and evaluation of compounds' activities against various bacterial and fungal strains, indicating the potential use of 2-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid in developing new antimicrobial agents (Sah et al., 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

2-amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2NO2/c10-8-5(11)1-4(2-6(8)12)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAWRQXSPDLJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(4-chloro-3,5-difluorophenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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